molecular formula C6H6F2N2 B141826 3,4-Difluorobenzene-1,2-diamine CAS No. 153505-39-6

3,4-Difluorobenzene-1,2-diamine

Cat. No.: B141826
CAS No.: 153505-39-6
M. Wt: 144.12 g/mol
InChI Key: QILZDWMMWFCBPW-UHFFFAOYSA-N
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Description

3,4-Difluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6F2N2 It is a derivative of benzene, where two fluorine atoms are substituted at the 3rd and 4th positions, and two amino groups are substituted at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 3,4-difluoronitrobenzene using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out in a solvent like methanol, and the process is facilitated by the addition of acetic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and safety. For instance, a continuous-flow double diazotization method can be employed, which involves the reaction of 3,4-difluoroaniline with sodium nitrite in the presence of hydrochloric acid and fluoboric acid . This method offers advantages such as higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Glyoxylic acid, heat.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, methanol, acetic acid.

    Substitution: Various electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: this compound.

    Substitution: Depending on the electrophile used, various substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-difluorobenzene-1,2-diamine depends on its application. In the context of its biological activity, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine and amino groups, which confer distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds. These features make it valuable in the synthesis of complex molecules and materials.

Properties

IUPAC Name

3,4-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILZDWMMWFCBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371574
Record name 3,4-Difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153505-39-6
Record name 3,4-Difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153505-39-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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